Technical Guide: Structure, Synthesis, and Properties of N-(2-Hydroxybenzyl)-4-nitroaniline
Technical Guide: Structure, Synthesis, and Properties of N-(2-Hydroxybenzyl)-4-nitroaniline
The following technical guide provides an in-depth analysis of N-(2-hydroxybenzyl)-4-nitroaniline , a secondary amine structurally significant for its intramolecular hydrogen bonding and potential non-linear optical (NLO) properties.
Executive Summary
N-(2-hydroxybenzyl)-4-nitroaniline (IUPAC: 2-((4-nitrophenylamino)methyl)phenol) is a functionalized secondary amine bridging a phenolic moiety and a nitroaniline group via a methylene linker. Unlike its precursor Schiff base (imine), this reduced amine possesses a flexible
This compound is of particular interest in crystal engineering and non-linear optics (NLO) due to its "push-pull" electronic architecture—combining an electron-donating amine/phenol segment with an electron-withdrawing nitro group. Furthermore, the presence of the ortho-hydroxyl group facilitates strong intramolecular hydrogen bonding, stabilizing the molecular conformation and influencing its solubility and biological activity.
Molecular Architecture & Bonding
Structural Components
The molecule consists of two aromatic systems linked by a methylene (
-
Donor Domain: The 2-hydroxybenzyl ring (Salicyl moiety). The phenolic hydroxyl group acts as a hydrogen bond donor.
-
Acceptor Domain: The 4-nitroaniline ring. The nitro group (
) is a strong electron acceptor, while the amine nitrogen acts as the bridge.
Hydrogen Bonding Network
A defining feature of this molecule is the Intramolecular Hydrogen Bond (IMHB) .
-
Interaction:
-
Effect: This interaction locks the conformation of the benzyl group relative to the amine, creating a pseudo-six-membered ring. This planarization (partial) enhances the stability of the molecule and reduces its polarity compared to isomers lacking this interaction.
Graphviz Diagram: Structural Logic & Interactions
The following diagram illustrates the connectivity and the critical intramolecular hydrogen bond stabilizing the structure.
Figure 1: Structural connectivity showing the donor-acceptor domains and the stabilizing intramolecular hydrogen bond.
Physicochemical Properties[1][2][3][4][5][6][7]
The following data summarizes the key physical parameters. Note that while specific experimental melting points can vary by purity and polymorph, values are estimated based on analogous N-benzyl-4-nitroanilines.
| Property | Value / Description | Note |
| Molecular Formula | ||
| Molecular Weight | 244.25 g/mol | |
| Appearance | Yellow to Orange Crystalline Solid | Color due to |
| Melting Point | ~145 – 155 °C (Typical) | Analogous N-benzyl-4-nitroaniline melts at 147°C [1]. |
| Solubility | Soluble in DMSO, DMF, Acetone, Ethanol. | Poorly soluble in water; IMHB reduces water solubility. |
| pKa (Predicted) | ~3-4 (Amine), ~10 (Phenol) | The nitro group significantly lowers the basicity of the amine N. |
Synthesis Protocol
This protocol describes the Reductive Amination pathway.[1][2] It is favored over direct alkylation due to higher yields and cleaner product profiles.
Reaction Pathway
-
Condensation: Salicylaldehyde + 4-Nitroaniline
Imine (Schiff Base). -
Reduction: Imine + Sodium Borohydride (
) Secondary Amine.
Graphviz Diagram: Synthesis Workflow
Figure 2: Step-by-step reductive amination workflow for high-purity synthesis.
Detailed Methodology
Reagents:
-
Salicylaldehyde (1.0 eq)
-
4-Nitroaniline (1.0 eq)
-
Sodium Borohydride (
) (1.5 eq) -
Solvent: Methanol or Ethanol (Absolute)
Procedure:
-
Imine Formation: Dissolve 10 mmol of salicylaldehyde and 10 mmol of 4-nitroaniline in 20 mL of ethanol. Heat to reflux for 3 hours. Upon cooling, the Schiff base (imine) will precipitate as a yellow/orange solid. Filter and dry.[3][4]
-
Reduction: Suspend the dried imine (10 mmol) in 15 mL of methanol. Place the flask in an ice bath (
). -
Addition: Slowly add
(15 mmol) in small portions over 20 minutes. The reaction is exothermic; maintain temperature during addition. -
Reaction: Remove the ice bath and stir at room temperature for 2 hours. The suspension should clear or change color as the imine is reduced.
-
Quenching: Pour the reaction mixture into 50 mL of ice water. Neutralize carefully with dilute HCl to pH ~7.
-
Isolation: The product often precipitates upon neutralization. If not, extract with dichloromethane (
), dry over , and evaporate. -
Purification: Recrystallize from Ethanol/Water (9:1) to obtain pure yellow crystals.
Spectroscopic Characterization
To validate the structure, researchers should look for the following diagnostic signals.
Proton NMR ( -NMR, 400 MHz, DMSO- )
-
4.3 – 4.5 ppm (d, 2H): The methylene bridge (
). In the imine precursor, this would be a singlet at ~8.5 ppm ( ). The shift to ~4.4 ppm confirms reduction. - 6.6 – 8.1 ppm (m, 8H): Aromatic protons. The 4-nitroaniline ring typically shows an AA'BB' system (two doublets), while the phenolic ring shows a complex ABCD pattern.
-
9.5 – 10.0 ppm (s, 1H): Phenolic -OH . Broad singlet, exchangeable with
. -
7.0 – 7.5 ppm (t, 1H): Amine -NH . Often broad; coupling to the adjacent
converts the methylene signal to a doublet.
Infrared Spectroscopy (FT-IR)
-
3350 – 3450 cm
: N-H stretching vibration (secondary amine). -
3200 – 3500 cm
: O-H stretching (broad band, often overlapping with N-H). -
1500 – 1530 cm
: Asymmetric stretch (strong). -
1300 – 1350 cm
: Symmetric stretch.
Applications & Significance
Non-Linear Optics (NLO)
This molecule belongs to the class of organic NLO materials . The donor (OH/NH) and acceptor (
-
Mechanism:[5][1][4] The non-centrosymmetric packing (often induced by the chiral-like twisting of the benzyl group or specific H-bonding) allows for Second Harmonic Generation (SHG).
-
Advantage:[6] Unlike rigid stilbenes, the methylene bridge allows for conformational flexibility, which can be tuned (via crystal engineering) to optimize the macroscopic susceptibility
.
Coordination Chemistry
The N,O-donor set (phenolic oxygen and amine nitrogen) makes this compound a bidentate ligand. It readily forms complexes with transition metals (Cu(II), Zn(II), Ni(II)).
-
Use Case: These complexes are often investigated for biological activity (antimicrobial) and as catalysts for oxidation reactions.
References
-
PubChem. (2025).[7] N-benzyl-4-nitroaniline Compound Summary. National Center for Biotechnology Information. [Link]
-
Zeynizadeh, B., & Sorkhabi, S. (2016).[8] Fast and Efficient Protocol for Solvent-Free Reduction of Nitro Compounds to Amines. Journal of the Chemical Society of Pakistan. [Link]
-
Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Magritek Application Notes. [Link]
-
Atioğlu, Z., et al. (2022).[9] Crystal structure of β 2-nitroaniline. Acta Crystallographica Section E. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. azom.com [azom.com]
- 4. magritek.com [magritek.com]
- 5. 4-Nitroaniline - Wikipedia [en.wikipedia.org]
- 6. acadpubl.eu [acadpubl.eu]
- 7. 4-Nitroaniline | C6H6N2O2 | CID 7475 - PubChem [pubchem.ncbi.nlm.nih.gov]
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